Hsd17B13-IN-66 is derived from a series of synthesized compounds designed to inhibit the activity of hydroxysteroid 17-beta dehydrogenase 13. This enzyme is classified as an oxidoreductase, specifically involved in the conversion of steroid hormones. The compound belongs to a broader class of small molecules that modulate metabolic pathways, particularly those associated with lipid metabolism and liver function.
The synthesis of Hsd17B13-IN-66 involves several steps that optimize its potency and selectivity. Initial synthetic routes typically start with commercially available starting materials, which are then subjected to various chemical transformations such as alkylation and coupling reactions. For instance, one method involves the alkylation of phenolic compounds followed by cyclization to form complex structures that exhibit high binding affinity for the target enzyme .
Key steps in synthesis:
The molecular structure of Hsd17B13-IN-66 features a core phenolic moiety, which is critical for its interaction with hydroxysteroid 17-beta dehydrogenase 13. Detailed structural analysis reveals that specific substitutions on the aromatic ring enhance binding affinity and selectivity. The compound's three-dimensional conformation is essential for fitting into the active site of the enzyme, influencing its inhibitory activity .
Molecular Data:
Hsd17B13-IN-66 primarily functions through reversible binding to hydroxysteroid 17-beta dehydrogenase 13, inhibiting its enzymatic activity. The mechanism involves competitive inhibition where the compound competes with natural substrates for binding at the active site.
Key Reaction Characteristics:
The mechanism of action for Hsd17B13-IN-66 involves its binding to hydroxysteroid 17-beta dehydrogenase 13, leading to a decrease in the conversion of steroid hormones that can exacerbate lipid accumulation in hepatocytes. This inhibition results in altered lipid metabolism pathways, potentially reducing liver fat accumulation and improving metabolic profiles in conditions like NAFLD.
Mechanistic Insights:
Hsd17B13-IN-66 exhibits several notable physical and chemical properties that influence its biological activity:
These properties are essential for optimizing drug formulation and delivery systems.
Hsd17B13-IN-66 is primarily investigated for its potential therapeutic applications in treating metabolic disorders, particularly those associated with liver dysfunction such as NAFLD. Research indicates that inhibiting hydroxysteroid 17-beta dehydrogenase 13 may lead to improved metabolic health by reducing hepatic fat accumulation and modulating inflammatory responses in liver tissues.
Potential Applications Include:
CAS No.:
CAS No.:
CAS No.: 84962-75-4
CAS No.: 270928-69-3
CAS No.: 4461-52-3